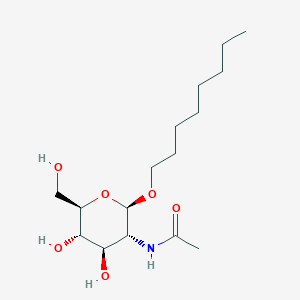

Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside

概要

説明

Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside: is a nonionic surfactant derived from glucose. It is commonly used in biochemical and biophysical research due to its ability to solubilize membrane proteins without denaturing them . The compound has the molecular formula C16H31NO6 and a molecular weight of 333.42 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside typically involves the glycosylation of glucose derivatives. One common method is the reaction of 2-acetamido-2-deoxy-D-glucose with octyl alcohol in the presence of an acid catalyst . The reaction is carried out under mild conditions to prevent degradation of the sugar moiety.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product .

化学反応の分析

Types of Reactions: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted glucopyranosides.

科学的研究の応用

Membrane Protein Solubilization

One of the primary applications of Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside is in the solubilization of membrane proteins. It acts as a carbohydrate detergent, facilitating the extraction and stabilization of membrane proteins for structural and functional studies. This property is crucial for understanding membrane protein dynamics, interactions, and functions in biological systems .

Glycoprotein Studies

Octyl GlcNAc is utilized in glycoprotein research, particularly in the study of glycan structures and their biological roles. Its ability to mimic natural glycosylation patterns allows researchers to investigate glycoprotein interactions, stability, and function in cellular environments. This application is particularly relevant in drug development and vaccine formulation, where glycosylation can significantly impact efficacy .

Enzyme Activity Modulation

The compound has shown potential in modulating enzyme activities, particularly cellulases. By altering the solubility and stability of enzymes, Octyl GlcNAc can enhance enzymatic reactions or provide insights into enzyme mechanisms. This application is vital for biotechnological processes involving biomass conversion and biofuel production .

Drug Delivery Systems

Recent studies suggest that Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside can be incorporated into drug delivery systems due to its amphiphilic nature. Its ability to form micelles makes it a candidate for encapsulating hydrophobic drugs, improving their solubility and bioavailability .

Case Study 1: Membrane Protein Extraction

In a study published by Glentham Life Sciences, Octyl GlcNAc was successfully used to extract membrane proteins from various cell types. The results indicated that the compound not only solubilized proteins effectively but also preserved their functional integrity during subsequent assays .

Case Study 2: Glycoprotein Interaction Analysis

Research conducted at Creative Biolabs demonstrated that Octyl GlcNAc could mimic glycan structures on glycoproteins, allowing for detailed interaction studies with lectins. The findings revealed significant insights into how glycosylation affects protein-ligand interactions, which is essential for therapeutic antibody development .

Case Study 3: Enzyme Activity Enhancement

A study highlighted by MyBioSource examined the effects of Octyl GlcNAc on cellulase activity. The researchers found that the presence of this compound increased enzyme stability and activity under various conditions, suggesting its potential application in industrial enzyme formulations .

作用機序

The compound exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers of cell membranes, disrupting the lipid-lipid interactions and solubilizing membrane proteins. This allows for the extraction and purification of these proteins without denaturation . The molecular targets include various membrane-bound proteins and enzymes, and the pathways involved are related to membrane dynamics and protein-lipid interactions .

類似化合物との比較

- N-Octyl-β-D-glucopyranoside

- N-Decyl-β-D-glucopyranoside

- N-Dodecyl-β-D-glucopyranoside

Comparison: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside is unique due to the presence of the acetamido group, which enhances its solubility and interaction with proteins compared to other similar compounds. This makes it particularly useful in applications requiring gentle solubilization of membrane proteins .

生物活性

Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside (Octyl Glucosamine) is a glycoside derivative that has garnered interest due to its potential biological activities, particularly in drug development and therapeutic applications. This compound is part of a larger class of alkyl glycosides, which are known for their surfactant properties and biocompatibility.

Chemical Structure and Properties

Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside has a molecular formula of CHNO and a molecular weight of approximately 303.39 g/mol. The structure features an octyl group attached to a glucosamine backbone, which imparts unique physical and chemical properties relevant to its biological activity.

Biological Activity Overview

The biological activity of Octyl Glucosamine has been investigated in various studies, focusing on its roles in cellular processes, antimicrobial properties, and potential therapeutic applications.

Antimicrobial Activity

Studies have shown that Octyl Glucosamine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, research highlighted its potential as an antibacterial agent due to its ability to disrupt bacterial cell membranes .

Cell Membrane Interaction

The interaction of Octyl Glucosamine with cell membranes is crucial for its biological activity. It has been observed to enhance membrane permeability, which can facilitate drug delivery systems. This property is particularly beneficial in pharmaceutical formulations aimed at improving the bioavailability of therapeutic agents .

Immunomodulatory Effects

Recent studies suggest that Octyl Glucosamine may possess immunomodulatory effects. It has been shown to influence the activity of immune cells, potentially enhancing the immune response against pathogens. This characteristic makes it a candidate for further research in immunotherapy applications .

Data Table: Biological Activities of Octyl Glucosamine

| Activity | Effect | References |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |

| Membrane Permeability | Enhances drug delivery systems | |

| Immunomodulation | Influences immune cell activity |

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, Octyl Glucosamine was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) established at 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The study concluded that the compound's surfactant properties contributed significantly to its antibacterial efficacy .

Case Study 2: Drug Delivery System

A formulation study explored the use of Octyl Glucosamine as a carrier for hydrophobic drugs. The results demonstrated that encapsulating drugs within Octyl Glucosamine micelles improved solubility and stability, leading to enhanced cellular uptake in vitro. This finding suggests promising applications in targeted drug delivery systems .

特性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLKQDFJNOXCNT-OXGONZEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。